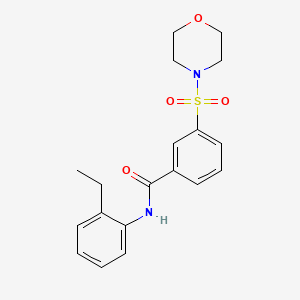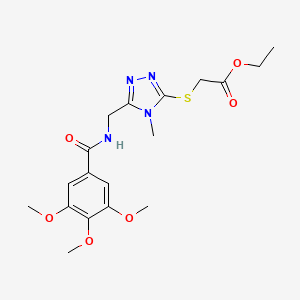![molecular formula C24H21BrN2O B2709996 2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile CAS No. 900019-71-8](/img/structure/B2709996.png)
2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile” is a research chemical with the molecular formula C24H21BrN2O and a molecular weight of 433.349 . It is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound includes a benzochromene ring system, a tert-butylphenyl group, a bromine atom, and a nitrile group . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 594.6±50.0 °C . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Electrocatalytic Multicomponent Assembling
Electrocatalytic multicomponent assembling methodologies have been developed to efficiently synthesize chromene derivatives. A study by Vafajoo et al. (2014) demonstrates the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives via an electrocatalytic multicomponent chain transformation. This process utilizes aryl aldehydes, 4-hydroxycoumarin, and malononitrile under mild conditions, highlighting the potential of electrocatalysis in organic synthesis (Vafajoo et al., 2014).
Synthesis and Characterization of Benzochromene Derivatives
The synthesis and biological evaluation of benzochromene derivatives have been explored for their potential in cancer therapy. Ahagh et al. (2019) synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, demonstrating their anti-proliferative properties and DNA binding capabilities. These compounds showed cytotoxic activity against HT-29 cells, indicating their potential as chemotherapeutic agents (Ahagh et al., 2019).
Green Synthesis Approaches
Green chemistry principles have been applied to the synthesis of chromene derivatives, emphasizing environmentally friendly methods. El-Maghraby (2014) reported the synthesis of substituted chromenes via a three-component reaction using Rochelle salt as a novel, green catalyst. This method provides an efficient and sustainable approach to synthesizing chromene derivatives with potential applications in drug development and materials science (El-Maghraby, 2014).
Antimicrobial Studies
The antimicrobial properties of chromene derivatives have been investigated, demonstrating their potential as antibacterial and antifungal agents. Kanakaraju and Chandramouli (2015) synthesized novel fused tetrazolylbenzo[h]chromenes and evaluated their antimicrobial activity, highlighting the therapeutic potential of these compounds in combating microbial infections (Kanakaraju & Chandramouli, 2015).
Fluorescence Sensing and Imaging
Benzo[h]chromene derivatives have been utilized as fluorescence sensors for the detection of metal ions, offering applications in environmental monitoring and bioimaging. Sinha et al. (2013) developed a benzo[h]chromene derivative as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+, demonstrating its utility in living cell imaging and highlighting the versatility of chromene derivatives in analytical chemistry (Sinha et al., 2013).
Wirkmechanismus
The mechanism of action for this compound is not provided in the search results. It’s important to note that this compound is intended for research use only.
Eigenschaften
IUPAC Name |
2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O/c1-24(2,3)17-7-4-14(5-8-17)22-19-11-16-10-18(25)9-6-15(16)12-21(19)28-23(27)20(22)13-26/h4-12,22H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBKUJBWIBQFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

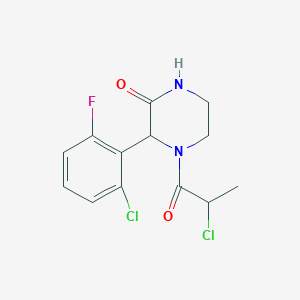
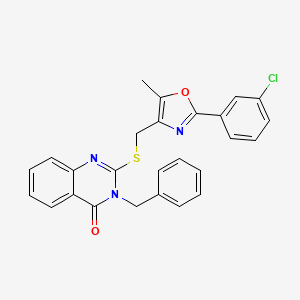
![8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2709916.png)
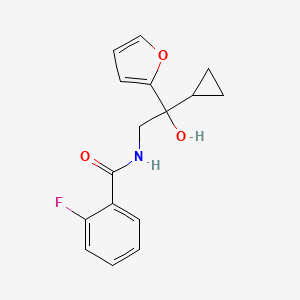
![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2709919.png)
![N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2709920.png)
![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)
![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2709932.png)
